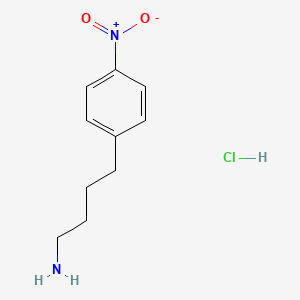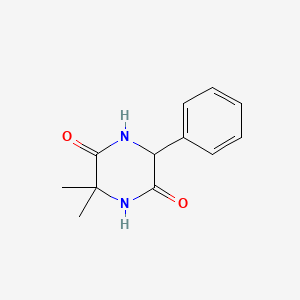
Methyl 3-bromoindole-5-carboxylate
Übersicht
Beschreibung
“Methyl 3-bromoindole-5-carboxylate” is a heterocyclic organic compound with the molecular formula C10H8BrNO2 . It is also known by other names such as “3-Bromo-1H-indole-5-carboxylic acid methyl ester” and "methyl 3-bromo-1H-indole-5-carboxylate" .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . For instance, treatment of methyl indole-3-carboxylate with bromine in acetic acid gives methyl 5,6-dibromoindole-3-carboxylate regioselectively .
Molecular Structure Analysis
The molecular weight of “this compound” is 254.08 g/mol . The IUPAC name is “methyl 3-bromo-1H-indole-5-carboxylate” and the InChIKey is "NSZAFPUTJXZLKC-UHFFFAOYSA-N" . The Canonical SMILES is "COC(=O)C1=CC2=C(C=C1)NC=C2Br" .
Chemical Reactions Analysis
Indole derivatives, such as “this compound”, have been studied for their unique inhibitory properties . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 254.08 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 and a Topological Polar Surface Area of 42.1 Ų . The Exact Mass is 252.97384 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Methyl 3-bromoindole-5-carboxylate and its derivatives play a crucial role in chemical synthesis, serving as building blocks for more complex molecular structures. For instance, the regioselective dibromination of methyl indole-3-carboxylate leads to the formation of methyl 5,6-dibromoindole-3-carboxylate, which is a precursor for synthesizing natural and non-natural 5,6-dibromoindole derivatives, including meridianin F and 5,6-dibromo-2'-demethylaplysinopsin (Parsons et al., 2011). Furthermore, palladium-catalyzed carbonylation of unprotected bromoindoles, including this compound, enables the creation of various indole carboxylic acid derivatives, showcasing its versatility in chemical reactions (Kumar et al., 2004).
Medicinal Chemistry
In medicinal chemistry, this compound derivatives are integral for synthesizing compounds with potential biological and pharmacological activities. For example, the synthesis of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides, derived from bromoindoles, demonstrates notable antibacterial activity against pathogenic Gram-negative bacteria, highlighting the compound's significance in developing new antibacterial agents (Mane et al., 2018).
Material Science and Electronics
In the field of material science and electronics, derivatives of this compound are utilized in synthesizing large polyaromatic molecules with modified side groups. These molecules are pivotal as building blocks for the synthesis of functional molecules, potentially applicable in materials for electronic devices (Valentine et al., 2012).
Marine Natural Products
In marine natural product research, compounds such as 6-bromo-1H-indole-3-carboxylic acid methyl ester, related to this compound, have been isolated from marine organisms like sponges. These compounds are part of extensive research efforts aimed at exploring and harnessing the biological activities of marine-derived substances (Ibrahim et al., 2009).
Zukünftige Richtungen
While specific future directions for “Methyl 3-bromoindole-5-carboxylate” were not found in the retrieved sources, indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Wirkmechanismus
Target of Action
Methyl 3-bromoindole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These interactions can result in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole and its derivatives are part of various biochemical pathways. They are often synthesized from tryptophan in higher plants . Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential . .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that this compound may have similar effects.
Biochemische Analyse
Biochemical Properties
Indole derivatives, such as Methyl 3-bromoindole-5-carboxylate, interact with various enzymes, proteins, and other biomolecules . For instance, 3-bromoindole is synthesized by BrvH, a flavin-dependent halogenase encoded in a metagenome . The nature of these interactions is complex and often involves the addition of functional groups .
Cellular Effects
This compound, like other indole derivatives, can influence cell function . It can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound may be involved in various metabolic pathways . It may interact with enzymes or cofactors and could affect metabolic flux or metabolite levels
Eigenschaften
IUPAC Name |
methyl 3-bromo-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)6-2-3-9-7(4-6)8(11)5-12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZAFPUTJXZLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693844 | |
| Record name | Methyl 3-bromo-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916179-88-9 | |
| Record name | Methyl 3-bromo-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




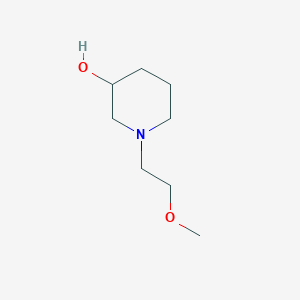
![[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride](/img/structure/B1423072.png)
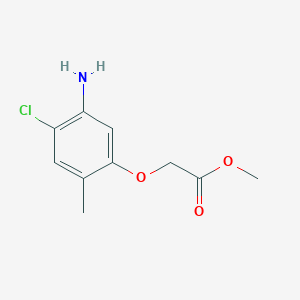
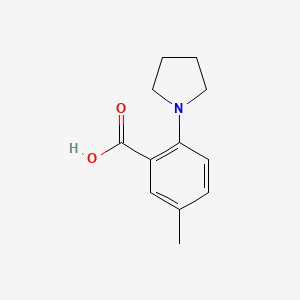
![3-[(6-Methylpyridazin-3-yl)amino]benzoic acid](/img/structure/B1423079.png)
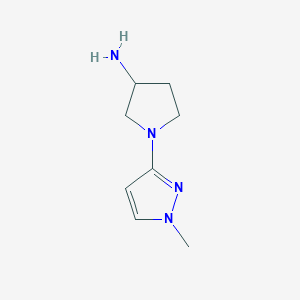


![3-[4-(Propan-2-yl)phenyl]propanamide](/img/structure/B1423084.png)
![4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1423085.png)

